

Acetic acid scandium salt hydrate discovery and history

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Compound of Interest

Compound Name: Scandium(3+);triacetate;hydrate

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An In-depth Technical Guide to Acetic Acid Scandium Salt Hydrate: Discovery, Synthesis, and Properties

Introduction

Scandium, the 21st element in the periodic table, was predicted by Dmitri Mendeleev in 1869 and discovered a decade later.^[1] While the element itself has found critical applications in aerospace alloys and fuel cells, its compounds are gaining increasing attention in research and development.^{[1][2]} Among these, acetic acid scandium salt, commonly known as scandium acetate ($\text{Sc}(\text{CH}_3\text{COO})_3$), and its hydrated forms, are of significant interest.^[3] This technical guide provides a comprehensive overview of the history, properties, synthesis, and structural characteristics of scandium acetate hydrate for researchers, scientists, and professionals in drug development and materials science.

History and Discovery

The history of scandium acetate is intrinsically linked to the discovery of its constituent element, scandium.

- 1869: The existence of an element with an atomic weight between calcium and titanium was first predicted by Russian chemist Dmitri Mendeleev, who named it "ekaboron".^[1]
- 1879: Lars Fredrik Nilson, a Swedish chemist, is credited with the discovery of the element in the minerals euxenite and gadolinite.^[1] He named it scandium, derived from the Latin word

'Scandia' for Scandinavia, in honor of his homeland.[\[4\]](#)

The synthesis and characterization of scandium compounds, including scandium acetate, followed the isolation and purification of the element. While a specific date for the first synthesis of scandium acetate hydrate is not well-documented, it is produced through straightforward acid-base reactions that would have been accessible to chemists studying the properties of the newly discovered element.

Chemical and Physical Properties

Scandium acetate is a white, crystalline solid that is soluble in water.[\[3\]](#)[\[5\]](#)[\[6\]](#) It exists in both anhydrous and hydrated forms, with the number of water molecules in the hydrate varying.[\[3\]](#)[\[7\]](#) The compound is valued as a precursor for creating high-purity scandium-based materials.[\[2\]](#)

The key quantitative data for scandium acetate and its hydrate are summarized below:

Property	Anhydrous Scandium Acetate	Scandium Acetate Hydrate
Chemical Formula	Sc(CH ₃ COO) ₃ / C ₆ H ₉ O ₆ Sc	(CH ₃ CO ₂) ₃ Sc · xH ₂ O / C ₆ H ₁₄ O ₇ Sc (for monohydrate) [5][8][9]
Molar Mass	222.088 g/mol [3]	243.13 g/mol (monohydrate) [10]
CAS Number	3804-23-7[3]	304675-64-7[3][5][8][9]
Appearance	White solid[3]	White powder, crystals, or chunks[5][6][8][9]
Solubility	Soluble in water[3]	Soluble in water[5][11]
Purity Available	-	99.9%, 99.99%, 99.999%[5]
Decomposition	Decomposes at high temperature to Sc ₂ O ₃ [3]	Dehydration occurs at 100-200°C; decomposition above 200°C[7]
InChI Key	DBTMQFKUVICLQN-UHFFFAOYSA-K[3]	NAXGMQHCOOEQLP-UHFFFAOYSA-N[3][10]
SMILES String	CC(=O)O.CC(=O)O.CC(=O)O.[Sc][3]	CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc][3][10]

Experimental Protocols

The synthesis of scandium acetate hydrate is typically achieved through the reaction of a scandium precursor with acetic acid. The choice of precursor can influence the reaction conditions.

Synthesis from Scandium Hydroxide

This method is advantageous for its lower reaction temperatures and better control over the hydration state.[2]

- Reaction: Add scandium hydroxide ($\text{Sc}(\text{OH})_3$) to a 20% aqueous solution of acetic acid with continuous stirring. The molar ratio should be 1:3 for scandium hydroxide to acetic acid.[2][7]
- Filtration: Remove any undissolved residues by filtering the solution.[7]
- Concentration: Concentrate the resulting filtrate by evaporation at a controlled temperature, for example, 60°C, until crystals of scandium acetate hydrate begin to form.[7]
- Drying: The final product can be further dried under a vacuum to achieve the desired hydration state.[2][7]

Synthesis from Scandium Oxide

This method involves a solid-state reaction.

- Reaction: React scandium oxide (Sc_2O_3) with acetic acid. The reactivity is enhanced by using finer particles of scandium oxide due to the increased surface area.[2]
- Purification: Purify the resulting scandium acetate by controlled evaporation of excess acetic acid under reduced pressure. This must be carefully managed to prevent thermal decomposition, which can begin at temperatures above 150°C.[2]
- Crystallization: The final product is obtained as a white crystalline solid.[2]

Purification by Recrystallization

Recrystallization is the primary technique for purifying scandium acetate hydrate to remove unreacted starting materials and byproducts.[7]

- Dissolution: Dissolve the crude scandium acetate hydrate in a suitable solvent system, often a mixture of acetic acid and water.[7]
- Crystallization: Allow the solution to cool slowly, promoting the formation of pure crystals. The solvent system allows for good control over crystal size and the hydration state of the final product.[7]

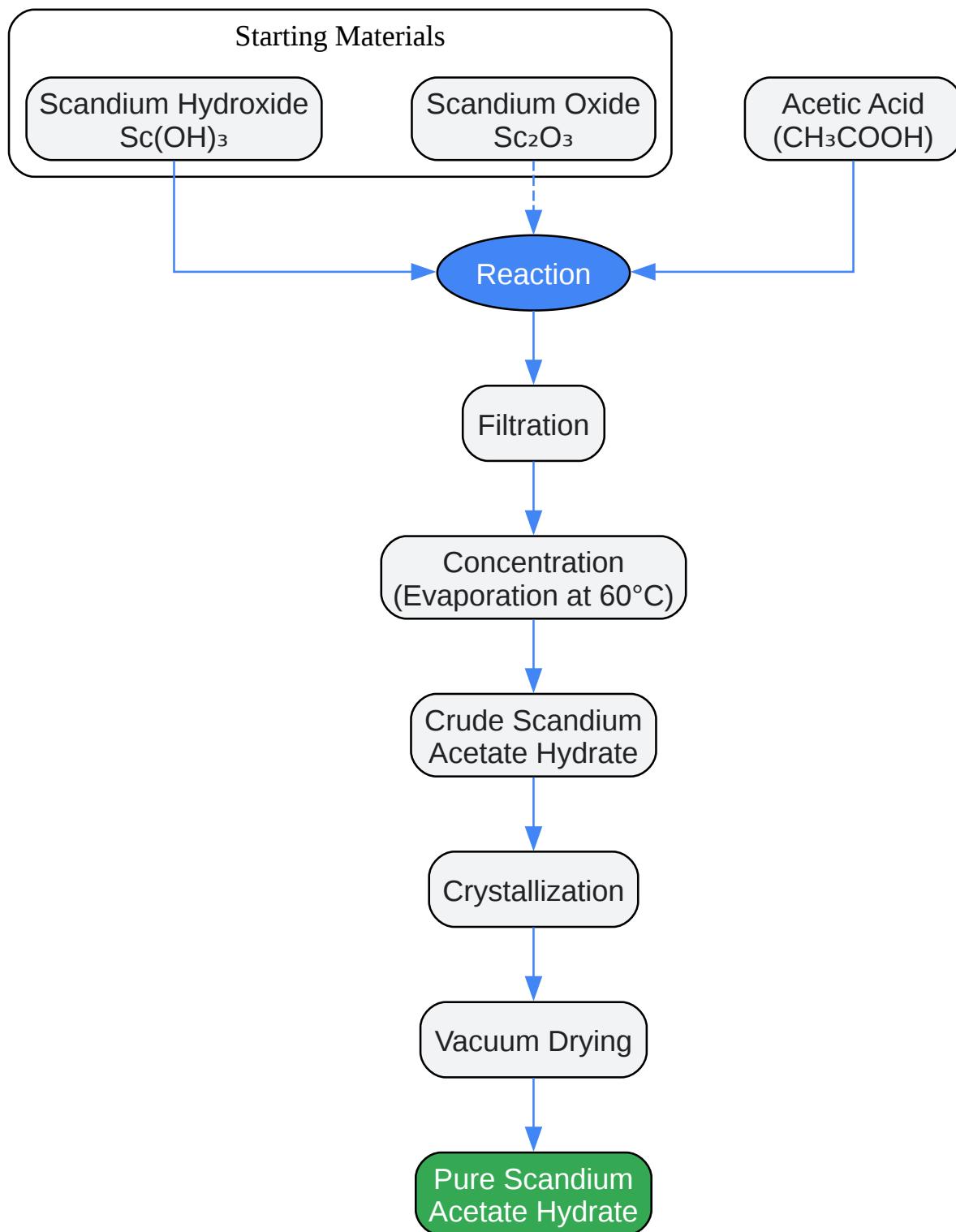
Dehydration

For applications requiring the anhydrous form or a specific lower hydrate, the water of hydration can be removed.

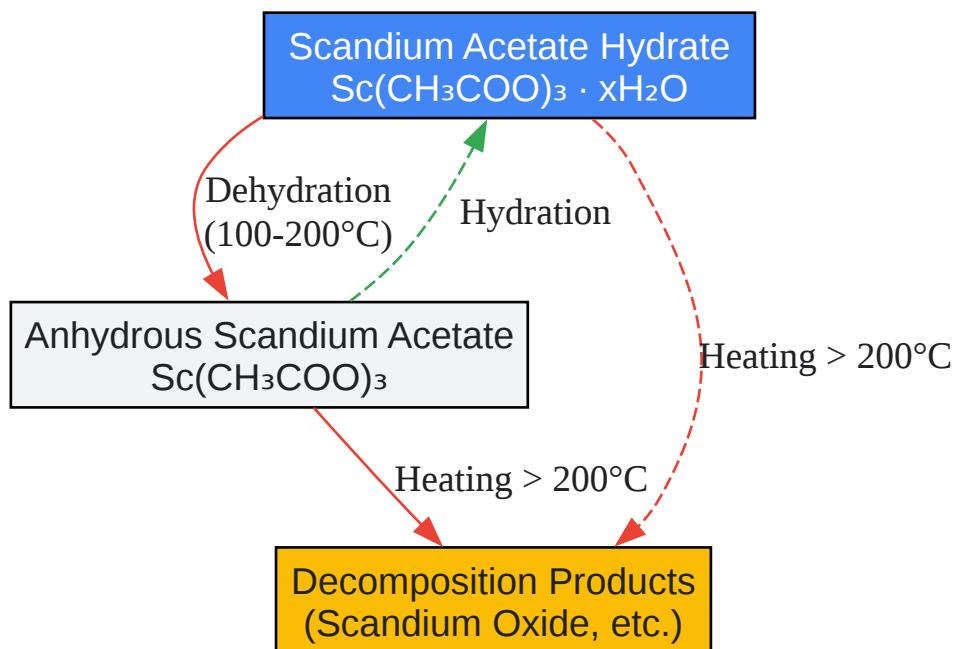
- Heating: Heat the hydrated scandium acetate in a controlled manner, typically under vacuum.^[7]
- Temperature Control: The loss of coordinated water molecules generally occurs between 100°C and 200°C.^[7] Heating above 200°C can lead to the decomposition of the acetate into scandium oxide.^[7]

Visualizations

The following diagrams illustrate the synthesis workflow and the structural relationship of scandium acetate.

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Caption: Workflow for the synthesis and purification of scandium acetate hydrate.



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Caption: Relationship between hydrated, anhydrous, and decomposed forms of scandium acetate.

Structural Information

The coordination environment of the scandium ion differs between the anhydrous and hydrated forms.

- Anhydrous Form: In anhydrous scandium acetate, the scandium(III) center is octahedrally coordinated. These octahedral centers are linked by bridging acetate ligands to form a polymeric chain structure.[7]
- Hydrated Form: In the hydrated forms, water molecules are part of the coordination sphere, directly coordinating to the scandium ion.[7] This disrupts the polymeric chain and can alter the coordination geometry.[2][7] The number of coordinated water molecules can vary, leading to different hydration states, from monohydrate to hexahydrate.[7] The presence of these water molecules influences the compound's solubility and thermal stability.[7]

Applications

Scandium acetate hydrate is a valuable compound in several areas of research and technology:

- Precursor for High-Purity Materials: It serves as a starting material for synthesizing high-purity scandium compounds, particularly scandium oxide, which is used in electronic ceramics and lasers.[\[2\]](#)[\[3\]](#)[\[12\]](#)
- Catalysis: Scandium compounds are explored for their potential as catalysts in organic synthesis and polymerization reactions.[\[2\]](#)
- Materials Science Research: It is used to synthesize and study scandium-doped materials, which can have enhanced electrical, thermal, or mechanical properties for applications in solid electrolytes and advanced ceramics.[\[2\]](#)

Conclusion

Acetic acid scandium salt hydrate, while not having a storied discovery of its own, is a fundamentally important compound in the chemistry of scandium. Its straightforward synthesis, well-characterized properties, and role as a precursor to advanced materials make it a key substance for continued research. Understanding its synthesis protocols, thermal behavior, and structural properties is crucial for its effective application in catalysis, materials science, and beyond.

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